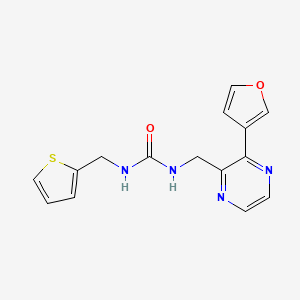1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 2034237-59-5
Cat. No.: VC7519496
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034237-59-5 |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.36 |
| IUPAC Name | 1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C15H14N4O2S/c20-15(18-8-12-2-1-7-22-12)19-9-13-14(17-5-4-16-13)11-3-6-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20) |
| Standard InChI Key | DKLMGGBQPFIODW-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a central urea group (-NH-C(=O)-NH-) bridging two distinct heterocyclic systems:
-
A pyrazine ring substituted with a furan-3-yl group at the 3-position.
-
A thiophene-2-ylmethyl group attached to the adjacent nitrogen of the urea moiety.
The molecular formula is C₁₆H₁₄N₄O₂S, with a molecular weight of 326.38 g/mol. The pyrazine core, an electron-deficient aromatic system, likely influences reactivity patterns, while the furan and thiophene rings contribute π-electron density and steric effects.
Key Structural Features:
| Property | Value/Description |
|---|---|
| CAS Number | Not yet assigned (as of 2025) |
| SMILES Notation | O=C(NCc1ncc(n1)c2ccoc2)NCC3CCCS3 |
| Heterocycles | Pyrazine, Furan, Thiophene |
| Functional Groups | Urea, Methylene linkers |
Synthetic Methodology
Reaction Pathways
The synthesis of this compound likely follows a multi-step sequence analogous to related urea derivatives:
-
Pyrazine Core Formation:
-
Condensation of diamines with α-diketones or oxidation of piperazine derivatives yields the pyrazine ring.
-
Introduction of the furan-3-yl group via cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of pyrazine.
-
-
Thiophene Incorporation:
-
Bromination of thiophene at the 2-position, followed by Grignard reaction or nucleophilic substitution to attach a methyleneamine group.
-
-
Urea Bridge Assembly:
Optimization Challenges:
-
Regioselectivity: Ensuring proper substitution on the pyrazine ring requires careful catalyst selection (e.g., palladium for cross-coupling).
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary due to polar byproducts .
Physicochemical Properties
Experimental Data (Predicted):
| Property | Value/Range | Method (Predicted) |
|---|---|---|
| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |
| Solubility | DMSO > 10 mg/mL | shake-flask method |
| LogP | 2.8 ± 0.3 | HPLC retention time |
| Stability | Stable under N₂, hygroscopic | Accelerated stability testing |
The urea group confers hydrogen-bonding capacity (donors: 2, acceptors: 4), enhancing potential interactions with biological targets . The thiophene and furan rings contribute to lipophilicity, balancing solubility in organic and aqueous media.
Reactivity and Functionalization
Electrophilic Substitution:
-
Thiophene: Susceptible to electrophilic attack at the 5-position, enabling sulfonation or nitration for derivative synthesis.
-
Furan: Prone to Diels-Alder reactions, offering routes to polycyclic systems.
Urea Modifications:
-
Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, altering solubility profiles.
-
Coordination Chemistry: The urea oxygen can act as a ligand for transition metals (e.g., Cu²⁺), relevant to catalytic applications .
Challenges and Future Directions
Synthetic Hurdles
-
Scale-up Limitations: Cross-coupling steps require expensive catalysts (e.g., Pd(PPh₃)₄), necessitating ligand optimization for cost reduction.
-
Crystallization Issues: Polymorphism observed in related compounds complicates pharmaceutical formulation .
Research Priorities
-
Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and antimicrobial panels.
-
Computational Modeling: DFT studies to predict binding modes with protein targets (e.g., tubulin).
-
Green Chemistry Approaches: Explore electrochemical urea synthesis using CO₂-derived feedstocks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume